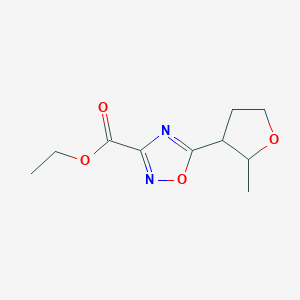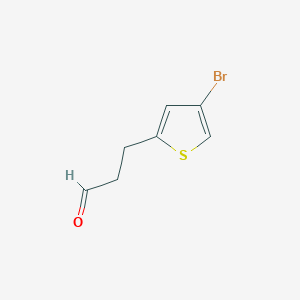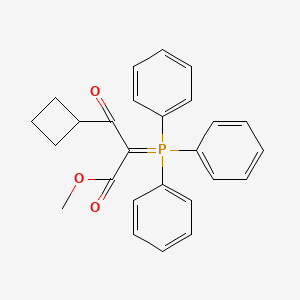
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-l5-phosphaneylidene)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound with the molecular formula C26H25O3P and a molecular weight of 416.46 g/mol . This compound is notable for its unique structure, which includes a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar purposes.
Methyl 3-cyclobutyl-3-oxopropanoate: Shares the cyclobutyl and keto functionalities but lacks the triphenylphosphanylidene moiety.
Uniqueness
Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to its combination of a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. This structure provides distinct reactivity and applications compared to other Wittig reagents.
Propiedades
Fórmula molecular |
C26H25O3P |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
methyl 3-cyclobutyl-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C26H25O3P/c1-29-26(28)25(24(27)20-12-11-13-20)30(21-14-5-2-6-15-21,22-16-7-3-8-17-22)23-18-9-4-10-19-23/h2-10,14-20H,11-13H2,1H3 |
Clave InChI |
JPRAQSRPVZNRFU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



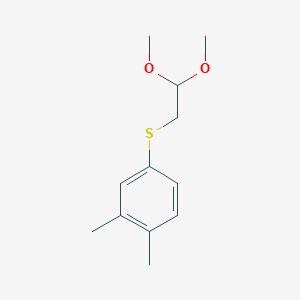
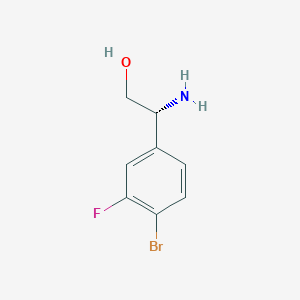
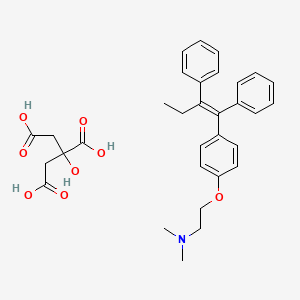


![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)

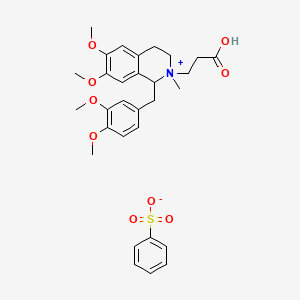
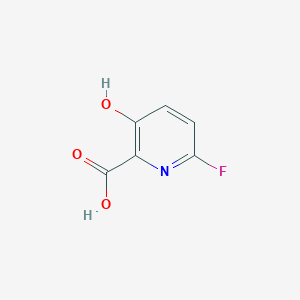

![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
